molecular formula C24H21F3N2O4S B1435223 Tbopp CAS No. 1996629-79-8

Tbopp

Cat. No. B1435223
CAS RN: 1996629-79-8
M. Wt: 490.5 g/mol
InChI Key: ZMPDEBWNVHAKBB-UHFFFAOYSA-N
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Description

TBOPP is a selective inhibitor of DOCK1 with an IC50 of 8.4 μM . It binds to the DOCK1 DHR-2 domain with high affinity (Kd of 7.1 μM), and has anti-tumor activity for broader types of tumors .


Synthesis Analysis

TBOPP has been developed as a DOCK1-selective inhibitor . It potentiates anti-tumor activity by metformin in vitro in liver cancer cell lines and patient-derived HCC organoids, and in vivo in xenografted liver cancer cells and immunocompetent mouse liver cancer models . It also enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma .


Molecular Structure Analysis

The molecular weight of TBOPP is 490.49 and its molecular formula is C24H21F3N2O4S .


Chemical Reactions Analysis

TBOPP inhibits DOCK1-mediated invasion, macropinocytosis, and survival under the condition of glutamine deprivation . It also dampens DOCK1-mediated cellular functions in vitro and in vivo .


Physical And Chemical Properties Analysis

TBOPP is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

Cancer Therapy Enhancement

TBOPP as a DOCK1 Inhibitor in Breast Cancer Treatment TBOPP has been identified as a selective inhibitor of DOCK1, a protein involved in tumor progression and resistance. In breast cancer, TBOPP enhances the efficacy of cisplatin, a common chemotherapy drug, by regulating Twist-mediated epithelial-mesenchymal transition (EMT). This suggests that TBOPP could be a potential therapeutic agent to overcome chemoresistance in breast cancer patients .

Renal Cell Carcinoma (RCC) Management

Improving Chemotherapy Outcomes in RCC with TBOPP The treatment of RCC with chemotherapy is challenging due to chemoresistance. TBOPP has shown promise in decreasing RCC cell viability and proliferation, thereby sensitizing RCC cells to cisplatin. This indicates that TBOPP could serve as a novel therapeutic agent for RCC chemoresistance, potentially improving patient outcomes .

Targeting Ras-Driven Cancers

Suppression of Growth and Metastasis in Ras-Transformed Cells TBOPP has been found to suppress the growth and metastasis of Ras-transformed cancer cells. As a DOCK1-selective inhibitor, TBOPP disrupts oncogenic Ras-driven nutrient uptake and cellular invasion, highlighting its potential as a treatment strategy for aggressive cancers driven by Ras mutations .

Mechanism of Action

Safety and Hazards

TBOPP is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDEBWNVHAKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tbopp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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